molecular formula C14H17N3O6 B1205594 Para-nitrobenzyl glutaryl glycinic acid

Para-nitrobenzyl glutaryl glycinic acid

Cat. No.: B1205594
M. Wt: 323.30 g/mol
InChI Key: UCFVFUIGNWHAJJ-UHFFFAOYSA-N
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Description

These compounds contain an alpha amino acid which bears an acyl group at its terminal nitrogen atom . PARA-NITROBENZYL GLUTARYL GLYCINIC ACID is characterized by its unique structure, which includes a nitrobenzyl group, a glutaric acid moiety, and a glycinic acid residue.

Preparation Methods

The preparation of PARA-NITROBENZYL GLUTARYL GLYCINIC ACID involves several synthetic routes and reaction conditions. One common method involves the reaction of para-nitrobenzyl chloride with glutaric anhydride to form para-nitrobenzyl glutarate. This intermediate is then reacted with glycine in the presence of a suitable catalyst to yield this compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity.

Chemical Reactions Analysis

PARA-NITROBENZYL GLUTARYL GLYCINIC ACID undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol. Major products formed from these reactions include amino derivatives and substituted benzyl derivatives.

Scientific Research Applications

PARA-NITROBENZYL GLUTARYL GLYCINIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of PARA-NITROBENZYL GLUTARYL GLYCINIC ACID involves its interaction with specific molecular targets and pathways. It is known to interact with proteins and enzymes, potentially inhibiting or modifying their activity. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

PARA-NITROBENZYL GLUTARYL GLYCINIC ACID can be compared with other similar compounds, such as:

    Nitrobenzenes: Compounds containing a nitro group attached to a benzene ring.

    Nitroaromatic compounds: Aromatic compounds with one or more nitro groups.

    N-acyl amines: Compounds containing an acyl group attached to an amine.

    Secondary carboxylic acid amides: Amides derived from secondary carboxylic acids.

What sets this compound apart is its unique combination of a nitrobenzyl group, a glutaric acid moiety, and a glycinic acid residue, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H17N3O6

Molecular Weight

323.30 g/mol

IUPAC Name

2-[[5-[(4-nitrophenyl)methylamino]-5-oxopentanoyl]amino]acetic acid

InChI

InChI=1S/C14H17N3O6/c18-12(2-1-3-13(19)16-9-14(20)21)15-8-10-4-6-11(7-5-10)17(22)23/h4-7H,1-3,8-9H2,(H,15,18)(H,16,19)(H,20,21)

InChI Key

UCFVFUIGNWHAJJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)CCCC(=O)NCC(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCC(=O)NCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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